molecular formula C13H10ClFN2O2S B1407362 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417567-70-4

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Cat. No. B1407362
CAS RN: 1417567-70-4
M. Wt: 312.75 g/mol
InChI Key: ZKAFTYIVOBBGHX-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a chemical compound that has been studied for its antiproliferative activities . It’s part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . The target compounds were compared with Sorafenib, a reference standard drug . Some compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a methylimidazo group, and a thiazole-2-carboxylic acid group . The molecular weight is 223.22 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The process involves the coupling of different moieties to form the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 70°C . The NMR data provides further information about its structure .

Scientific Research Applications

Anticancer Research

This compound, due to its imidazole and thiazole moieties, has been explored for its potential in anticancer drug discovery. The structural features of the compound allow it to interact with various cancer cell lines, potentially inhibiting growth or inducing apoptosis . Research has shown that derivatives of 2-aminothiazole, a related structure, exhibit potent activity against cancers such as leukemia, lung, and breast cancer .

Antimicrobial and Antitubercular Activity

Imidazole derivatives, including those similar to our compound of interest, have shown significant activity against bacterial strains, including Mycobacterium tuberculosis . The presence of the fluorophenyl group may contribute to the compound’s ability to penetrate bacterial cell walls and exert its antimicrobial effects.

Pharmacological Synthesis

The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its versatile structure allows for the creation of numerous derivatives with potential therapeutic applications, ranging from anti-inflammatory to antipyretic activities .

Biochemical Studies

In biochemical research, the compound’s core structure is utilized to study enzyme interactions and inhibition. Molecular docking studies often use such compounds to understand the binding affinities and interactions with biological targets .

Chemical Research and Synthesis

The compound is used in chemical research to develop new synthetic pathways and methodologies. Its reactivity and stability under different conditions make it a valuable subject for studying reaction mechanisms and developing new chemical transformations .

Material Science

While direct applications in material science are not extensively documented for this specific compound, related imidazole and thiazole derivatives are often used in the development of new materials with potential electronic or photonic properties. The compound’s structural motifs could be incorporated into polymers or coatings to impart desired characteristics .

properties

IUPAC Name

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S.ClH/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8;/h2-6H,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAFTYIVOBBGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Reactant of Route 6
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6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

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